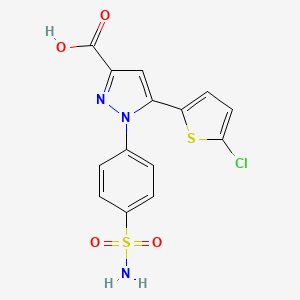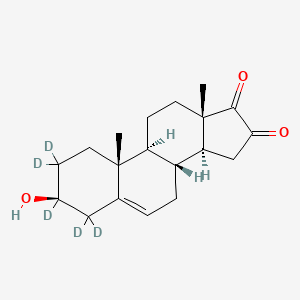
16-Ketodehydroepiandrosterone-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Ketodehydroepiandrosterone-d5 is a deuterated form of 16-Ketodehydroepiandrosterone, a steroid hormone. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical and physiological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16-Ketodehydroepiandrosterone-d5 typically involves the deuteration of 16-Ketodehydroepiandrosterone. This process can be achieved through chemical synthesis or microbial transformation. One common method involves the protection of the 3-hydroxyl group of phytosterols, followed by conversion into dehydroepiandrosterone using Mycobacterium species .
Industrial Production Methods
Industrial production of this compound often relies on the chemical synthesis route from androst-4-ene-3,17-dione or 16-dehydropregnenolone acetate. The process includes selective esterification, protection, reduction, and hydrolysis steps to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
16-Ketodehydroepiandrosterone-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which are useful in further biochemical studies .
Aplicaciones Científicas De Investigación
16-Ketodehydroepiandrosterone-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for isotope labeling studies.
Biology: Helps in studying metabolic pathways and enzyme activities.
Medicine: Used in clinical diagnostics and therapeutic research, particularly in hormone-related studies.
Industry: Employed in the production of pharmaceuticals and as a standard in quality control processes.
Mecanismo De Acción
The mechanism of action of 16-Ketodehydroepiandrosterone-d5 involves its interaction with various molecular targets and pathways. It is known to interact with steroid receptors and enzymes involved in steroidogenesis. The deuterated form allows for precise tracking of its metabolic fate and interactions within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Dehydroepiandrosterone: A precursor to 16-Ketodehydroepiandrosterone.
Androst-4-ene-3,17-dione: Another steroid hormone with similar properties.
16-Dehydropregnenolone acetate: A precursor used in the synthesis of various steroid hormones.
Uniqueness
16-Ketodehydroepiandrosterone-d5 is unique due to its stable isotope labeling, which provides enhanced precision in tracking and studying its biochemical and physiological effects. This makes it particularly valuable in research settings where accurate measurement and analysis are crucial .
Propiedades
Fórmula molecular |
C19H26O3 |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
(3S,8R,9S,10R,13S,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-16,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-15,20H,4-10H2,1-2H3/t12-,13+,14-,15-,18-,19-/m0/s1/i5D2,9D2,12D |
Clave InChI |
HZDYOVALJZGFJH-XMMOEFSCSA-N |
SMILES isomérico |
[2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1([2H])[2H])CC(=O)C4=O)C)C)([2H])[2H])O |
SMILES canónico |
CC12CCC(CC1=CCC3C2CCC4(C3CC(=O)C4=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


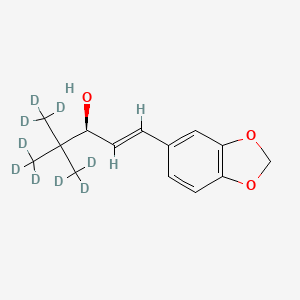
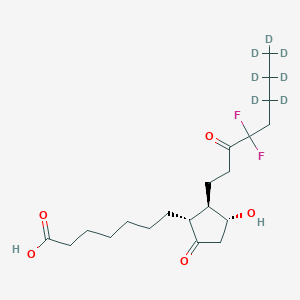
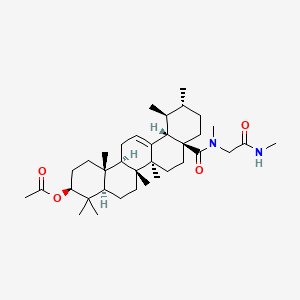
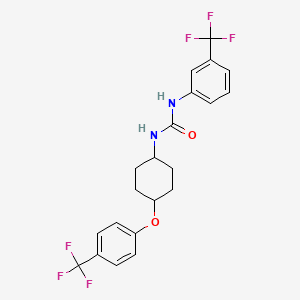
![(1-{[2-(3,5-Dichlorophenyl)-6-{[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]oxy}pyridin-4-yl]methyl}piperidin-4-yl)acetic acid](/img/structure/B12420066.png)

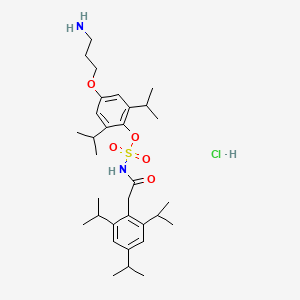
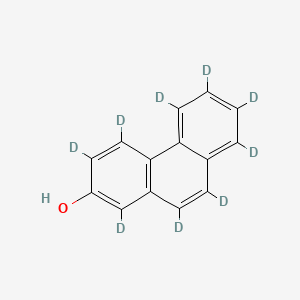

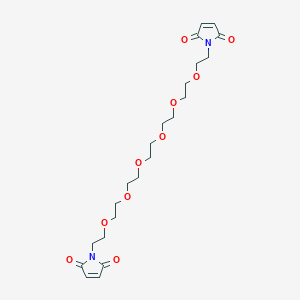
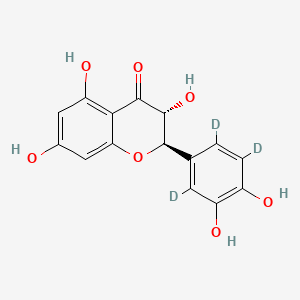
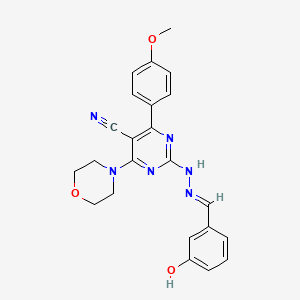
![[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate](/img/structure/B12420097.png)
